molecular formula C14H18N2O3 B1676396 Methohexital CAS No. 151-83-7

Methohexital

Cat. No.: B1676396
CAS No.: 151-83-7
M. Wt: 262.30 g/mol
InChI Key: NZXKDOXHBHYTKP-UHFFFAOYSA-N

Description

Methohexital is an ultrashort-acting barbiturate anesthetic agent that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor complex. It is widely used in clinical settings such as electroconvulsive therapy (ECT), dental procedures, and short surgical interventions due to its rapid onset (30 seconds post-IV injection) and short duration of action (4–7 minutes after a single dose) .

Properties

IUPAC Name

5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXKDOXHBHYTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023287
Record name Methohexital
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methohexital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.24e-02 g/L
Record name Methohexital
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014617
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

151-83-7
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl)-
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Record name Methohexital [USP:INN:BAN]
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Record name Methohexital
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Record name Methohexital
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Record name Methohexital
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Record name METHOHEXITAL
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Record name Methohexital
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Classical Barbiturate Synthesis Pathway

The foundational approach to synthesizing methohexital relies on the modification of barbituric acid, a core structure critical for central nervous system depressant activity. This method involves sequential alkylation and functionalization steps to introduce substituents at the N1 and C5 positions.

Alkylation of Barbituric Acid

Barbituric acid undergoes alkylation at the C5 position using ethyl bromide in the presence of a base such as sodium ethoxide. This step yields 5-ethylbarbituric acid, a precursor essential for subsequent modifications. The reaction proceeds via nucleophilic substitution, where the ethyl group replaces the hydrogen atom at C5:

$$
\text{Barbituric acid} + \text{Ethyl bromide} \xrightarrow{\text{NaOEt}} \text{5-Ethylbarbituric acid}
$$

Introduction of the N1 Side Chain

The N1 position is functionalized with a methylhexyl group to enhance lipid solubility and anesthetic potency. This is achieved by reacting 5-ethylbarbituric acid with 1-bromo-3-methylbutane under alkaline conditions. The methylhexyl side chain introduces steric bulk, which optimizes binding to the GABAA receptor:

$$
\text{5-Ethylbarbituric acid} + \text{1-Bromo-3-methylbutane} \xrightarrow{\text{NaOH}} \text{this compound intermediate}
$$

Formation of the Sodium Salt

The final step involves converting the free acid form into its water-soluble sodium salt by treatment with sodium hydroxide. This facilitates intravenous administration:

$$
\text{this compound intermediate} + \text{NaOH} \rightarrow \text{this compound sodium}
$$

Table 1: Classical Synthesis Parameters
Step Reagents/Conditions Yield (%) Reference
C5 Alkylation Ethyl bromide, NaOEt, 80°C 72–78
N1 Alkylation 1-Bromo-3-methylbutane, NaOH 65–70
Sodium Salt Formation NaOH, aqueous ethanol 85–90

Enantioselective Catalytic Synthesis

Modern methods prioritize stereochemical control to produce enantiomerically pure this compound, as its anesthetic efficacy varies with configuration. Palladium-catalyzed allylation and kinetic resolution are pivotal in this approach.

Palladium-Catalyzed Allylation

The quaternary chiral center at C5 is introduced via palladium-mediated allylation. A model reaction using 1,5-dimethyl-barbituric acid and allyl acetate demonstrates the role of chiral ligands in dictating enantioselectivity. The catalyst system Pd(acac)2 with chelating phosphane ligands (e.g., ligand 8) achieves up to 92% enantiomeric excess (ee):

$$
\text{1,5-Dimethyl-barbituric acid} + \text{Allyl acetate} \xrightarrow{\text{Pd(acac)}_2, \text{Ligand 8}} \text{(S)-5-Allyl-1,5-dimethyl-barbituric acid}
$$

Kinetic Resolution of Racemic Precursors

When racemic 5-(1-methyl-2-pentynyl)-1-methylbarbituric acid is used, the reaction exhibits kinetic resolution. The palladium catalyst preferentially reacts with one enantiomer, leading to an unequal distribution of diastereomers. Gas chromatography analyses reveal four distinct peaks, with the major product constituting 60–70% of the mixture.

Table 2: Enantioselective Catalysis Performance
Catalyst System ee (%) Diastereoselectivity (%) Reference
Pd(acac)2 + Ligand 8 88–92 75
Pd(acac)2 + PPh3 <10 7

Synthesis of the C6 Sidechain

The C6 sidechain (1-methyl-2-pentynyl group) is synthesized independently and appended to the barbiturate core. Butyne-1 and acetaldehyde undergo condensation under acidic conditions to form a propargyl alcohol intermediate, which is subsequently oxidized and coupled to malonic acid:

$$
\text{Butyne-1} + \text{Acetaldehyde} \xrightarrow{\text{H}^+} \text{Propargyl alcohol} \xrightarrow{\text{Oxidation}} \text{Malonate derivative}
$$

Purification and Characterization

Crude this compound is purified via recrystallization from ethanol-water mixtures, yielding a white crystalline solid. High-performance liquid chromatography (HPLC) and chiral gas chromatography (GC) validate enantiomeric purity, while nuclear magnetic resonance (NMR) confirms structural integrity.

Challenges in Industrial Synthesis

  • Stereochemical Control : Achieving high enantiomeric excess requires expensive chiral ligands and precise reaction conditions.
  • Sidechain Stability : The triple bond in the C6 sidechain is prone to hydration under acidic conditions, necessitating inert atmospheres.
  • Scale-Up Limitations : Palladium catalysts are cost-prohibitive for large-scale production, prompting research into heterogeneous catalysts.

Comparative Analysis of Methods

Parameter Classical Method Enantioselective Method
Cost Low High (catalysts, ligands)
Stereochemical Control Poor (racemic mixture) Excellent (up to 92% ee)
Yield Moderate (65–85%) Moderate (50–70%)
Scalability High Limited

Chemical Reactions Analysis

Methohexital undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include liver enzymes that facilitate the oxidation and demethylation processes. The major products formed from these reactions are metabolites that are eventually excreted from the body.

Scientific Research Applications

Methohexital has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies involving barbiturate derivatives and their chemical properties.

    Biology: It is used in research to understand the effects of barbiturates on biological systems, particularly the central nervous system.

    Medicine: this compound is extensively used in clinical settings for inducing anesthesia and deep sedation.

    Industry: This compound is used in the pharmaceutical industry for the production of anesthetic drugs.

Mechanism of Action

Methohexital exerts its effects by potentiating the inhibitory actions of gamma-aminobutyric acid (GABA) on the GABA A receptor. It binds to a distinct site associated with a chloride ionophore at the GABA A receptor, increasing the duration of time for which the chloride ionophore is open. This action prolongs the post-synaptic inhibitory effect of GABA in the thalamus, leading to decreased neuronal excitability and induction of anesthesia or sedation .

Comparison with Similar Compounds

Clinical Advantages :

  • Minimal impact on seizure duration during ECT .
  • Cost-effective compared to newer agents like propofol .
  • Rapid recovery of psychomotor function due to high hepatic clearance .

Comparative Analysis with Similar Compounds

Table 1: Pharmacokinetic and Clinical Profile Comparison

Compound Class Onset (IV) Duration (min) Half-Life (h) Key Clinical Use Advantages Over Methohexital Disadvantages vs. This compound
This compound Barbiturate 30 sec 4–7 3.9 ECT, dental procedures Rapid recovery, low cost Hiccups, respiratory depression
Thiopental Barbiturate 30–45 sec 5–10 11.6 Induction anesthesia Wider historical use Slower recovery, prolonged sedation
Propofol Alkylphenol 15–30 sec 4–8 0.5–1.5 ICU sedation, procedures Lower risk of hiccups Higher cost, more hypotension
Etomidate Imidazole 15–30 sec 5–15 2–5 Hemodynamically unstable Superior hemodynamic stability Adrenal suppression
Midazolam Benzodiazepine 2–5 min 15–80 1.5–2.5 Sedation, anxiolysis Anterograde amnesia Respiratory depression, slower onset
Ketamine Arylcyclohexylamine 30 sec 10–20 2.5–3.0 Refractory seizures Prolongs ECT seizures, faster reorientation Psychomimetic effects

This compound vs. Thiopental

  • Potency : this compound is 2.8 times more potent than thiopental .
  • Recovery : this compound’s elimination half-life (3.9 h) is significantly shorter than thiopental’s (11.6 h), enabling faster psychomotor recovery .
  • Induction : Thiopental has a marginally faster induction, but this compound’s redistribution and metabolism result in fewer cumulative effects during prolonged procedures .

This compound vs. Propofol

  • Hemodynamics : this compound causes less hypotension (p = 0.01) compared to propofol, making it preferable for patients on antihypertensive blockers .
  • Respiratory Effects : Propofol demonstrates comparable or slightly lower respiratory depression rates (48% vs. 49% in ED procedural sedation) .
  • ECT Performance : Propofol shortens seizure duration, whereas this compound preserves it, making this compound the preferred agent for ECT .

This compound vs. Etomidate

  • Safety : Both agents maintain hemodynamic stability, but etomidate is associated with adrenal insufficiency, limiting its repeated use .
  • Adjunct Use : this compound combined with remifentanil prolongs seizure duration in ECT without compromising hemodynamics .

This compound vs. Benzodiazepines (Midazolam, Diazepam)

  • Onset/Duration : this compound’s rapid onset and ultra-short action contrast with midazolam’s slower onset (2–5 min) and prolonged sedation .
  • Cardiac Safety: Diazepam results in more post-ECT EKG abnormalities (38% vs. 17% with this compound) and ventricular premature contractions .

This compound vs. Ketamine

  • Seizure Duration : Ketamine prolongs ictal EEG activity and seizure duration, particularly in patients with poor this compound response .
  • Cognitive Recovery : Ketamine shows faster post-ECT reorientation, suggesting reduced cognitive side effects .

Adverse Effects and Limitations

  • Common Adverse Effects : Hiccups (15–20% incidence), transient apnea, and perivascular necrosis with extravasation .
  • Contraindications : Porphyria, hypersensitivity to barbiturates, and severe respiratory insufficiency .

Biological Activity

Methohexital, a barbiturate derivative, is primarily utilized as an intravenous anesthetic agent. Its pharmacological properties and biological activity have been extensively studied, revealing its mechanisms of action, clinical applications, and safety profile.

This compound functions primarily as a GABA_A receptor modulator . It binds to a specific site on the GABA_A receptor complex, enhancing the inhibitory effects of GABA by prolonging the opening of the chloride ion channel. This results in increased neuronal inhibition, leading to sedation and anesthesia. The drug's rapid onset is attributed to its high lipid solubility, allowing for quick penetration into the central nervous system (CNS) .

Pharmacokinetics

  • Absorption : this compound has an absolute bioavailability of 17% when administered rectally.
  • Distribution : It is highly protein-bound (73%) and exhibits rapid redistribution from the brain to other tissues.
  • Metabolism : Primarily metabolized in the liver through demethylation and oxidation.
  • Excretion : Eliminated via renal pathways following glomerular filtration .

Clinical Applications

This compound is indicated for various clinical scenarios:

  • Induction of Anesthesia : Commonly used for short surgical or diagnostic procedures due to its rapid onset and short duration of action.
  • Sedation in Pediatric Patients : Effective for procedural sedation in children, with studies showing no significant complications when used for imaging procedures .
  • Wada Testing : Demonstrates advantages over amobarbital in assessing hemispheric language and memory lateralization due to quicker recovery times .

Case Studies and Research Findings

  • Pediatric Sedation Study :
    • A study involving 35 pediatric patients showed that this compound effectively maintained immobility during CT scans with no reported complications .
  • Emergency Department Use :
    • In a retrospective review of 104 patients undergoing orthopedic procedures, this compound had an 80.8% success rate for sedation on the first dose. Complications included transient oxygen desaturation and hypotension, all managed without sequelae .
  • Comparative Studies :
    • A randomized controlled trial indicated that this compound provided greater hemodynamic stability compared to propofol in patients on angiotensin-converting enzyme inhibitors or angiotensin receptor blockers .

Advantages Over Other Agents

This compound has been shown to be more potent than thiopental and allows for quicker recovery from anesthesia. Its unique pharmacokinetic profile results in fewer cumulative effects compared to other barbiturates, making it a preferred choice in various clinical settings .

Summary of Findings

Study/TrialPopulationDosageOutcomesComplications
Pediatric Sedation Study35 children1 ± 0.4 mg/kg100% immobility during scansNone reported
Emergency Department Use104 patients1.43 mg/kg80.8% success rateTransient oxygen desaturation, hypotension
Hemodynamic Stability TrialPatients on ACEi/ARBEqui-anesthetic dosesGreater stability compared to propofolNone significant

Q & A

Q. What are the key methodological considerations for synthesizing methohexital with stereochemical control?

this compound's stereodivergent synthesis requires asymmetric catalysis to achieve enantioselectivity. For example, Ni/Cu dual-catalyzed propargylation enables control over stereoisomer formation, which is critical for studying structure-activity relationships. Key steps include optimizing catalyst ratios (e.g., Ni:Cu = 1:1.2), reaction temperature (60–80°C), and solvent polarity (tetrahydrofuran preferred) to minimize racemization . Chromatographic validation (e.g., GC with 3% phase G10 on support S1AB) ensures purity and stereochemical fidelity .

Q. How does this compound’s pharmacokinetic profile influence experimental design in anesthesia studies?

this compound’s short half-life (~15–19% disappearance rate/hour) necessitates precise infusion protocols to maintain stable plasma concentrations. Studies in dogs show that a bolus dose (4 mg/kg) followed by a two-stage infusion (1.5 mg/kg/min for 10 min, then 0.75 mg/kg/min) achieves surgical anesthesia while minimizing accumulation. Plasma sampling intervals (every 5–10 min) and nonlinear mixed-effects modeling are recommended to account for inter-subject variability .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Gas chromatography (GC) with flame ionization detection is widely used. Key parameters include:

  • Column: 1.2-m × 4-mm packed with 3% phase G10.
  • Temperature: 230°C (column), 265°C (injector/detector).
  • System suitability: Resolution ≥4.0 between this compound and aprobarbital, RSD ≤2% . For EEG-linked pharmacodynamic studies, ensure blood samples are drawn synchronously with EEG recordings to align pharmacokinetic and dynamic data .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) modeling resolve contradictions in this compound’s anesthetic efficacy across species?

Discrepancies in effective doses (e.g., humans vs. dogs) often arise from differences in metabolic clearance and blood-brain barrier permeability. A combined PK-PD model, integrating:

  • Median EEG frequency (2–3 Hz target range for anesthesia depth ).
  • Plasma concentration-effect curves (EC₅₀ ≈ 8 µg/mL in humans ). Bayesian adaptive feedback control systems can individualize dosing by adjusting infusion rates in real-time based on EEG spectral edge frequency .

Q. What experimental designs mitigate confounding variables in studies of this compound’s hepatotoxicity?

Comparative studies with thiopental require:

  • Controlled sampling of liver enzymes (ALT, AST) pre- and post-infusion at 24h intervals.
  • Stratification by metabolic rate (CYP2C19 genotyping) to isolate drug-specific effects from metabolic variability. Evidence from early trials shows this compound’s hepatic impact is transient, with enzyme levels normalizing within 72h post-administration, unlike thiopental’s prolonged effects .

Q. How do EEG-derived parameters improve reproducibility in closed-loop anesthesia studies?

Median frequency (2–3 Hz) and spectral edge frequency (95% power threshold) are robust biomarkers for automated infusion control. Key steps:

  • Use C1-O EEG leads with impedance <5 kΩ to reduce noise.
  • Apply stochastic stimulation (e.g., auditory/tactile stimuli every 90s) to prevent EEG adaptation artifacts.
  • Validate models with population PK-PD data (e.g., NONMEM) to predict inter-individual variability .

Q. What statistical approaches address variability in this compound’s recovery times across experimental models?

Recovery time (e.g., eye-opening response) correlates with EEG frequency returning to >5 Hz. Use:

  • Kaplan-Meier survival analysis for time-to-recovery distributions.
  • Cox proportional hazards models to adjust for covariates like age, BMI, and hepatic blood flow. In canine models, recovery variability (±44.5 min) is reduced by standardizing nociceptive stimuli (e.g., tail-clamp pressure thresholds) .

Contradictions and Methodological Challenges

Q. Why do studies report conflicting data on this compound’s accumulation potential?

Variability arises from differences in infusion duration and metabolic phenotyping. For example:

  • Short-term infusions (<2h) show minimal accumulation due to rapid redistribution.
  • Prolonged use (>4h) in CYP2C19 poor metabolizers increases accumulation risk. Solution: Pre-screen subjects for CYP2C19 activity using omeprazole metabolic ratios .

Q. How to reconcile discrepancies in EEG spectral responses during this compound anesthesia?

Disagreements in delta (0.5–4 Hz) vs. beta (12–30 Hz) power changes stem from electrode placement and filtering protocols. Standardize:

  • Referential montages (Cz-Oz) for consistent spectral measurements.
  • Bandpass filtering (0.5–30 Hz) to exclude myogenic noise.
  • Normalize power spectra to baseline (pre-infusion) values .

Data Presentation Guidelines

  • Tables : Include PK parameters (CL, Vd, t₁/₂), EEG spectral bands, and statistical comparisons (ANOVA with post-hoc Tukey).
  • Figures : Time-course plots of plasma concentration vs. EEG frequency, dose-response curves with 95% CIs.
  • Reproducibility : Document infusion pump settings, stimulus protocols, and raw data repositories (e.g., Dryad) per FAIR principles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.